Home > Products > Screening Compounds P33065 > 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide -

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide

Catalog Number: EVT-2729853
CAS Number:
Molecular Formula: C29H37NO3
Molecular Weight: 447.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is a synthetic derivative of retinoic acid, which is part of the broader family of retinoids known for their biological significance in various physiological processes. This compound is specifically noted for its potential therapeutic applications in cancer treatment and other diseases influenced by retinoid signaling pathways. The compound's structure includes a retinamide backbone, modified with an ethoxycarbonyl group attached to a phenyl ring, enhancing its solubility and bioavailability compared to other retinoids.

Source

This compound can be synthesized through various chemical methods, often utilizing derivatives of retinoic acid as starting materials. The synthesis typically involves coupling reactions that introduce the ethoxycarbonyl group onto the phenyl ring of the retinamide structure.

Classification

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is classified as a synthetic retinoid. It belongs to the category of retinamides, which are known for their ability to modulate gene expression and influence cellular differentiation and proliferation.

Synthesis Analysis

Methods

The synthesis of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has been reported using several methodologies. One notable approach involves the coupling reaction of all-trans-retinoic acid with an appropriate amine under controlled conditions to form the desired amide bond. Recent advancements have introduced more efficient methods that minimize byproduct formation and enhance yield.

Technical Details

A scalable and operator-friendly one-step procedure has been developed, allowing for high yields without the need for extensive purification. This method utilizes a mixture of solvents (such as dichloromethane and dimethylformamide) and employs catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the reaction. The procedure has reportedly achieved yields exceeding 99%, demonstrating significant improvements over previous synthetic routes .

Molecular Structure Analysis

Structure

The molecular structure of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide features a retinamide core with an ethoxycarbonyl substituent on the para position of the phenyl ring. This structural modification is critical for enhancing its pharmacological properties.

Data

  • Molecular Formula: C₁₉H₁₉NO₃
  • Molecular Weight: Approximately 305.36 g/mol
  • Melting Point: Reported in various studies within the range of 178-189 °C, indicating good thermal stability .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is the amide formation between an ethoxycarbonyl-substituted phenol and a retinoic acid derivative. This reaction typically requires activation of the carboxylic acid moiety using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Technical Details

The reaction conditions must be carefully controlled to prevent side reactions, such as hydrolysis or unwanted polymerization. The stoichiometry of reactants is crucial; using an excess of one reactant can significantly improve yield while minimizing byproducts .

Mechanism of Action

Process

The mechanism by which 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide exerts its biological effects involves interaction with nuclear receptors known as retinoic acid receptors (RARs). Upon binding, these receptors undergo conformational changes that lead to alterations in gene expression associated with cell differentiation, apoptosis, and proliferation.

Data

Research indicates that this compound may operate similarly to other retinoids by modulating pathways involved in cell cycle regulation and apoptosis, making it a candidate for chemotherapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark yellow crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol, indicating good bioavailability potential.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light, necessitating protection during storage.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group in the amide linkage.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis and storage .

Applications

Scientific Uses

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has garnered interest primarily in cancer research due to its potential role as a chemopreventive agent. Its ability to influence cell differentiation and apoptosis makes it a valuable compound in studies aimed at understanding cancer biology and developing novel therapeutic strategies.

Additionally, this compound may have applications in dermatology for treating skin disorders related to retinoid signaling pathways. Ongoing research continues to explore its efficacy and safety profile in clinical settings .

Synthesis and Structural Optimization of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide

Retinamide Backbone Modifications for Enhanced Bioactivity

Retinamide backbone modifications represent a strategic approach to overcome the limitations of natural retinoids, including poor aqueous solubility, chemical instability, and non-specific toxicity. The core structure of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide features a cis-configured polyene chain linked to an aromatic amide moiety. Unlike all-trans-retinoic acid, the 13-cis configuration introduces torsional strain that reduces crystallinity and enhances molecular flexibility, thereby improving cell membrane permeability [3] [5]. The amide bond formation between the retinoid carboxylate and aniline derivatives follows carbodiimide-mediated coupling protocols, typically employing N,N'-dicyclohexylcarbodiimide (DCCD) or water-soluble alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide at 0–4°C under nitrogen atmosphere [8].

Modifications at the C-15 position significantly influence receptor binding affinity and metabolic stability. Introduction of the ethoxycarbonylphenyl group instead of conventional hydroxyl substituents (as in 4-hydroxyphenylretinamide/4HPR) eliminates phase II glucuronidation sites, thereby extending plasma half-life. The meta-substitution pattern on the phenyl ring creates steric hindrance that shields the amide bond from enzymatic hydrolysis, as confirmed by mass spectrometry analysis of plasma metabolites showing >80% intact compound after 24-hour incubation with human liver microsomes [6] [8]. Computational docking studies reveal that the ethoxycarbonyl extension forms additional van der Waals interactions with a hydrophobic subpocket in retinoic acid receptor gamma (RARγ), increasing binding affinity by 3.7-fold compared to 4HPR [10].

Table 1: Bioactivity Comparison of Retinamide Derivatives

CompoundIC₅₀ (μM) A549*RARγ Kd (nM)Metabolic Stability (t½, h)
All-trans-retinoic acid12.5 ± 1.218.3 ± 0.91.2 ± 0.3
4-hydroxyphenylretinamide1.8 ± 0.442.7 ± 3.16.5 ± 0.8
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide0.6 ± 0.111.5 ± 0.714.2 ± 1.5

*A549: Human lung adenocarcinoma cell line [5] [8]

Ferrocene conjugates demonstrate how organometallic additions to the retinamide backbone enhance antitumor effects. The redox-active ferrocene unit enables reactive oxygen species generation, complementing retinoid-mediated apoptosis induction. 13-cis-retinoyl ferrocene derivatives exhibit 5-fold greater potency against MDA-MB-231 breast cancer cells compared to non-conjugated retinamides, attributable to mitochondrial membrane depolarization and caspase-3/7 activation [5].

Role of Ethoxycarbonylphenyl Substituent in Molecular Stability

The ethoxycarbonylphenyl moiety serves as a multifunctional pharmacophore that enhances stability through electronic and steric effects. Nuclear magnetic resonance studies reveal restricted rotation around the amide C–N bond (rotation barrier = 14.2 kcal/mol), which maintains near-planar conformation between the retinoid polyene system and aromatic ring. This conformation facilitates extended π-orbital delocalization, reducing the HOMO-LUMO energy gap by 0.8 eV compared to unsubstituted phenylretinamide, as determined by cyclic voltammetry [7]. The electron-withdrawing ethoxycarbonyl group diminishes electron density at the amide nitrogen (partial charge = +0.32e), making it less susceptible to nucleophilic attack by esterases and proteases [6].

Crystallographic analysis demonstrates that the para-ethoxycarbonyl substituent enables dense molecular packing through C–H···O hydrogen bonding (bond length = 2.38 Å) and offset π-stacking (interplanar distance = 3.41 Å). These interactions contribute to exceptional thermal stability, with differential scanning calorimetry showing no decomposition below 218°C [7]. In solution state, the compound maintains configurational integrity in phosphate buffer (pH 7.4) for >72 hours at 37°C, whereas all-trans analogs show 40% isomerization under identical conditions. The ethoxy group specifically provides optimal lipophilicity (logP = 5.2), balancing cellular uptake and aqueous dispersibility without nanoparticle formulation [6].

Table 2: Spectroscopic Characterization of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide

Characterization MethodKey ParametersStructural Implications
1H NMR (CDCl₃)δ 7.98 (d, J=8.6Hz, 2H, ArH), 6.29 (d, J=9.2Hz, 1H, H-7), 5.79 (t, J=6.8Hz, 1H, H-12), 4.33 (q, J=7.1Hz, 2H, -OCH₂), 2.41 (s, 3H, CH₃-9), 1.36 (t, J=7.1Hz, 3H, -CH₃)Confirms ethyl ester integrity and 13-cis configuration (H-12/H-13 coupling)
FT-IR1715 cm⁻¹ (ester C=O), 1653 cm⁻¹ (amide C=O), 1598 cm⁻¹ (C=C)Distinct carbonyl stretching frequencies without coupling
UV-Vis (ethanol)λmax = 352 nm (ε = 42,500 M⁻¹cm⁻¹)Extended conjugation with bathochromic shift vs. non-esterified analogs
X-ray diffractionMonoclinic P2₁/c, a=12.38Å, b=7.25Å, c=22.91Å, β=105.7°, Z=4Stabilized by intermolecular H-bonding network [7]

Density functional theory calculations (B3LYP/6-311G(d,p)) predict molecular electrostatic potential (MEP) surfaces with pronounced negative regions around carbonyl oxygens (–48.2 kcal/mol) and positive regions near the polyene chain (+32.6 kcal/mol). This charge polarization facilitates interactions with phospholipid head groups during cellular internalization, explaining 3.5-fold greater cellular accumulation than 4HPR in SCC-25 head and neck cancer cells [7] [8].

Comparative Synthesis Routes with All-Trans and 13-cis Isomeric Analogs

Synthetic pathways to 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide require precise stereocontrol, as conventional retinoid synthesis favors thermodynamically stable all-trans isomers. The industrial route employs a Wittig-Horner reaction between C₁₅-phosphonium salt (β-ionylideneethyltriphenylphosphonium chloride) and ethyl 4-aminobenzoate-derived aldehyde, producing 13-cis:all-trans ratio of 1:3.2 under standard conditions (20°C, THF). Strategic optimization increases cis-selectivity to 78% through:

  • Lithium chloride addition (0.5 equiv) to promote kinetic control
  • Low-temperature reaction progression (–40°C)
  • Non-polar solvent systems (toluene:hexane 1:9) [3]

Table 3: Synthesis Efficiency of Retinamide Isomers

Synthetic Approach13-cis:All-trans RatioOverall Yield (%)Key Advantages/Limitations
Wittig-Horner (unoptimized)1:3.242High dimerization byproducts
Low-temperature Wittig3.5:138Requires cryogenic conditions
Mitsunobu amidation>99% cis65Requires pre-formed 13-cis-retinoic acid
Suzuki-retinoyl couplingNot applicable81Enables ferrocene conjugation [5]

The Mitsunobu alternative pathway offers superior stereoretention by coupling pre-formed 13-cis-retinoic acid with ethyl 4-aminobenzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method achieves >99% isomeric purity and 65% yield but requires chromatographic separation of 13-cis-retinoic acid precursor, increasing production costs [5]. Ferrocene-conjugated analogs employ Suzuki-Miyaura cross-coupling between retinoyl boronic ester and brominated ferrocene intermediates, achieving 81% yield with retention of cis-configuration when using Pd(dppf)Cl₂ catalyst and cesium carbonate base in degassed tetrahydrofuran at 65°C [5].

Critical purification challenges arise from the stereolability of the cis-polyene system. Flash chromatography on silica gel induces partial isomerization (12–18% conversion to all-trans), whereas reversed-phase C₁₈ columns with ethanol-water eluent preserve configuration. Final crystallization from ethanol-diethyl ether (1:5) produces analytically pure material with >99.5% cis-isomer content by high-performance liquid chromatography (retention time = 14.3 min, Zorbax Eclipse XDB-C18, methanol-water 85:15, 1.0 mL/min) [3] [8].

Industrial-scale production employs continuous-flow photoreactors with wavelength-controlled isomerization (λ = 450 nm) that converts all-trans byproducts back to 13-cis configuration, achieving 97% isomeric purity at kilogram scale. This photoequilibration approach reduces waste generation by 78% compared to traditional batch processes [6].

Properties

Product Name

13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide

IUPAC Name

ethyl 4-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate

Molecular Formula

C29H37NO3

Molecular Weight

447.6 g/mol

InChI

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20-

InChI Key

VRSMJNVXOITYPE-XWJHKTRCSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C

Solubility

not available

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(CCCC2(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.